

Spectroscopic and Analytical Profile of 3-(3-Nitrophenyl)propionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Nitrophenoxy)propionic acid

Cat. No.: B1312258

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 3-(3-nitrophenyl)propionic acid (CAS RN: 1664-57-9). The information presented is intended to support research and development activities by offering detailed experimental protocols and a structured summary of key analytical data.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for 3-(3-nitrophenyl)propionic acid are limited, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds and general principles of spectroscopy. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR)

Assignment	Expected Chemical Shift (ppm)
Aromatic protons	7.5 - 8.5
-CH ₂ - (alpha to phenyl)	~3.0
-CH ₂ - (alpha to carboxyl)	~2.7
-COOH	>10 (often broad)

¹³C NMR (Carbon NMR)

Assignment	Expected Chemical Shift (ppm)
Carbonyl carbon (-COOH)	170 - 185
Aromatic carbons	120 - 150
-CH ₂ - carbons	30 - 40

IR (Infrared) Spectroscopy

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H stretch (carboxylic acid)	2500 - 3300 (very broad)
C=O stretch (carboxylic acid)	1700 - 1725
N-O stretch (nitro group)	1515 - 1560 and 1345 - 1385
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2850 - 3000

MS (Mass Spectrometry)

Parameter	Value
Molecular Weight	195.17 g/mol
Exact Mass	195.0532 g/mol
Expected [M-H] ⁻ (Negative Ion Mode)	194.0458 m/z
Expected [M+H] ⁺ (Positive Ion Mode)	196.0604 m/z

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data. The following are generalized protocols for NMR, IR, and MS analysis of a solid organic compound like 3-(3-nitrophenyl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of 3-(3-nitrophenyl)propionic acid for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - ^1H NMR:
 - Spectral Width: -2 to 16 ppm
 - Pulse Sequence: Standard single pulse
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds
 - ^{13}C NMR:
 - Spectral Width: 0 to 220 ppm
 - Pulse Sequence: Proton-decoupled single pulse
 - Number of Scans: 1024 or more, depending on concentration

- Relaxation Delay: 2-5 seconds
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid 3-(3-nitrophenyl)propionic acid powder directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Scan Range: 4000 - 400 cm^{-1}
 - Number of Scans: 16-32
 - Resolution: 4 cm^{-1}
- Data Processing:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

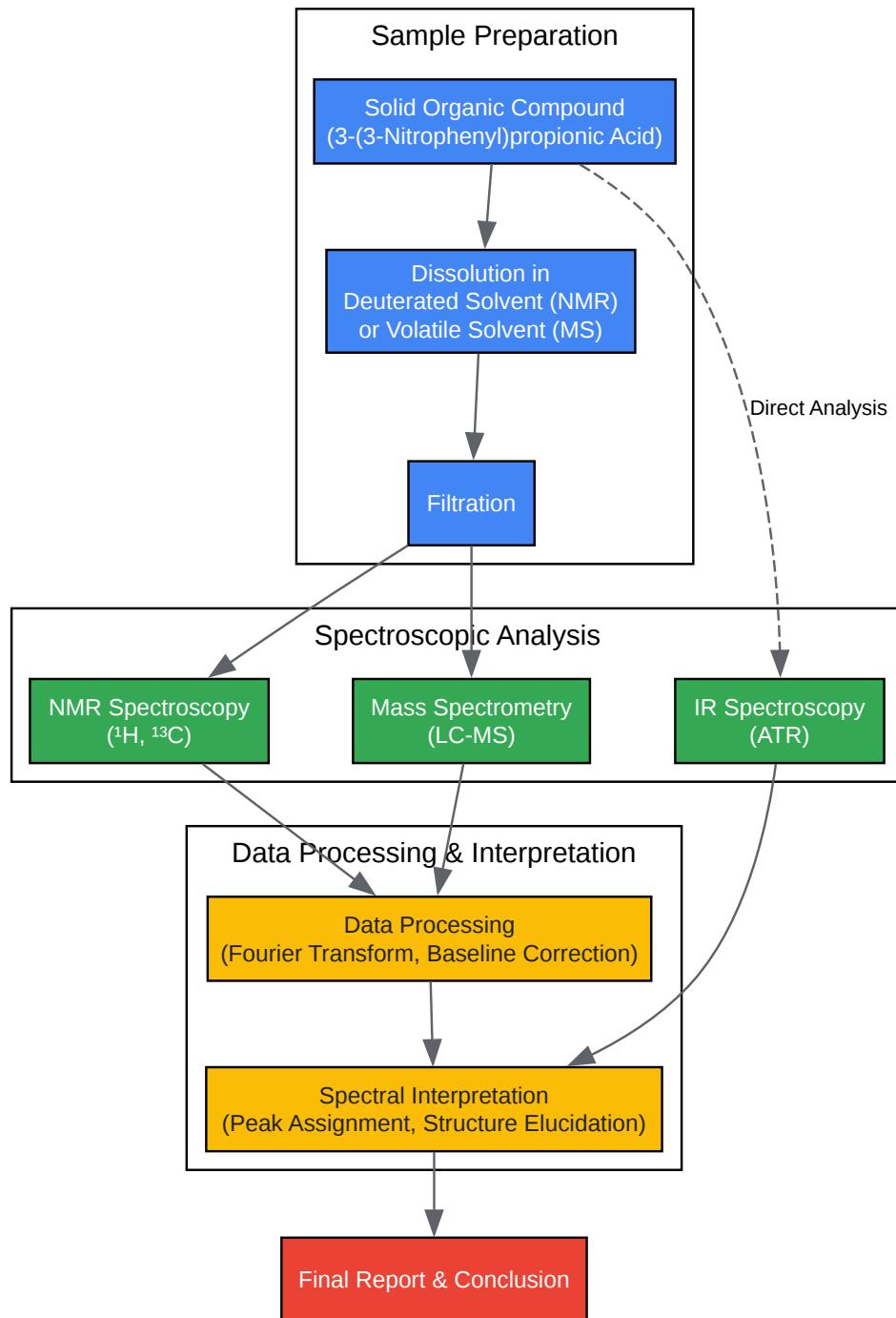
- Sample Preparation:
 - Prepare a dilute solution of 3-(3-nitrophenyl)propionic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration of 1-10 μ g/mL with the mobile phase.
- Instrument Parameters (for LC-MS):
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).
 - Flow Rate: 0.2 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μ L.
 - Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
- Mass Range: 50 - 500 m/z.
- Capillary Voltage: 3-4 kV.
- Fragmentor Voltage: Optimized for the compound to induce fragmentation for MS/MS analysis if desired.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

Workflow and Process Visualization

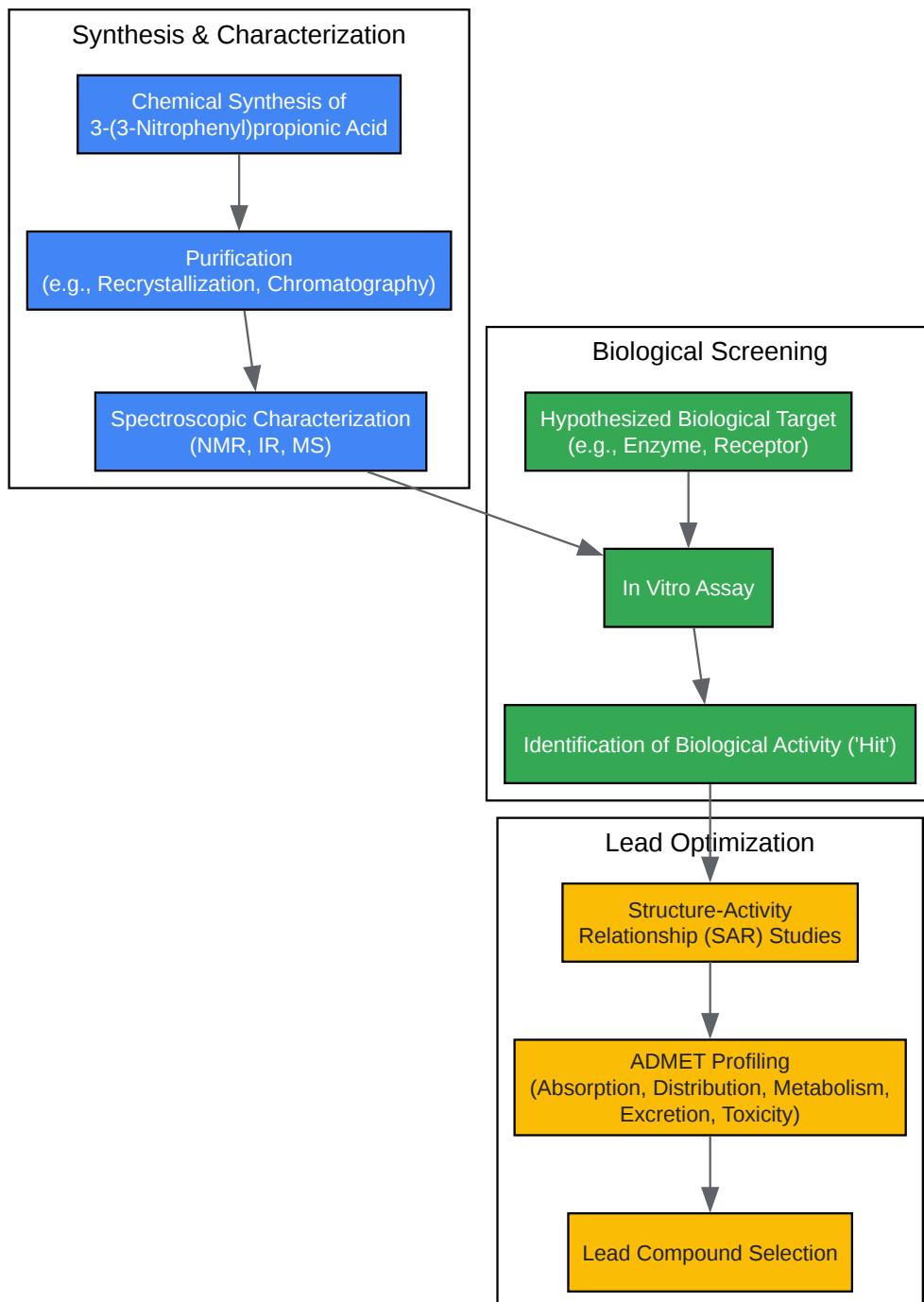
The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and a conceptual representation of how such a compound might be investigated in a drug discovery context.

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

Conceptual Logic in Early Drug Discovery

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Caption: A logical flow diagram illustrating the role of compound characterization in an early-stage drug discovery process.

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